![molecular formula C20H27NO5 B2679002 tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 948033-75-8](/img/structure/B2679002.png)

tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

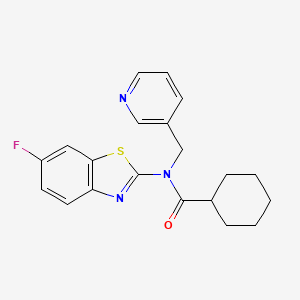

The compound is a spiro compound, which is a type of compound where two rings share a single atom. The “tert-Butyl” and “dimethoxy” groups are common in organic chemistry and often used in synthesis .

Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data or references for this compound, a detailed molecular structure analysis isn’t possible .Chemical Reactions Analysis

The reactivity of a compound depends on its structure. The “tert-Butyl” and “dimethoxy” groups in the compound are likely to influence its reactivity. For example, tert-butyl groups are known to be sterically hindering, which can protect reactive sites on the molecule .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. Unfortunately, without specific data for this compound, an analysis of its physical and chemical properties isn’t possible .科学的研究の応用

Ligand in Transition Metal Catalysis

The compound’s spirocyclic structure makes it an interesting ligand for transition metal complexes. Researchers have employed it in various catalytic reactions, such as Buchwald-Hartwig cross-coupling, Heck reactions, Hiyama couplings, and Suzuki-Miyaura couplings. Its steric bulk and electronic properties can influence reaction selectivity and efficiency .

Cocatalyst in Hydroamination Reactions

In titanium-catalyzed intermolecular hydroamination, tert-butyl 5,6-dimethoxy-3-oxospiro[2H-indene-1,4’-piperidine]-1’-carboxylate acts as a cocatalyst. This role enhances the efficiency of hydroamination reactions, which are essential for constructing C-N bonds in organic synthesis .

Enzymatic Synthesis of Chiral Compounds

Researchers have utilized this compound in chemoenzymatic approaches to synthesize enantiopure styrene oxide. The optimized two-step process allows for the efficient preparation of this valuable chiral intermediate .

Catalyst Precursor for Ring-Opening Reactions

As a single-site catalyst precursor, tert-butyl 5,6-dimethoxy-3-oxospiro[2H-indene-1,4’-piperidine]-1’-carboxylate has been investigated in ring-opening reactions. Its unique structure may influence regioselectivity and reactivity in these transformations .

Building Block for Spirocyclic Molecules

The spirocyclic motif in this compound serves as a building block for designing novel spirocyclic molecules. Medicinal chemists and synthetic organic chemists explore its potential in drug discovery and natural product synthesis .

Synthetic Intermediate for Spirooxindole Derivatives

Spirooxindoles are valuable scaffolds in medicinal chemistry. Tert-butyl 5,6-dimethoxy-3-oxospiro[2H-indene-1,4’-piperidine]-1’-carboxylate can serve as a precursor for the synthesis of diverse spirooxindole derivatives with potential biological activities .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 5,6-dimethoxy-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO5/c1-19(2,3)26-18(23)21-8-6-20(7-9-21)12-15(22)13-10-16(24-4)17(25-5)11-14(13)20/h10-11H,6-9,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVHLKCLZIAUKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=CC(=C(C=C23)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2678920.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide](/img/structure/B2678923.png)

![N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2678924.png)

![2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2678926.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2678930.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2678937.png)